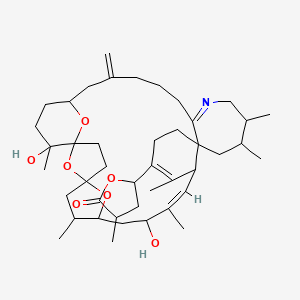
Spirolide D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spirolide D belongs to the class of organic compounds known as azepines. These are organic compounds containing an unsaturated seven-member heterocycle with one nitrogen atom replacing a carbon atom. Spirolide D is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, spirolide D is primarily located in the membrane (predicted from logP). Outside of the human body, spirolide D can be found in mollusks. This makes spirolide D a potential biomarker for the consumption of this food product.
Scientific Research Applications
1. Origin and Biological Activity
Spirolides are metabolites of the dinoflagellates Alexandrium ostenfeldii and Alexandrium peruvianum, identified from contaminated mussels, scallops, and toxic plankton. Spirolide D, as part of the spirolide family, exhibits biological activity targeting muscarinic and nicotinic acetylcholine receptors and activating L-type transmembrane Ca2+ channels (Guéret & Brimble, 2010).
2. Marine Toxin Studies
Spirolides are recognized as marine toxins and have been extensively studied for their structural characteristics through mass spectrometry. These studies aid in understanding the complex nature and potential risks associated with spirolide compounds, including Spirolide D (Sleno, Chalmers & Volmer, 2004).
3. Neurological Research
In neurological studies, Spirolides have shown promise in research on neurodegenerative disorders. Specifically, certain spirolides have demonstrated potential in ameliorating neurotoxicity and enhancing cholinergic system development in human neuronal stem cell differentiation (Boente-Juncal et al., 2018).
4. Toxicology Investigations
Investigations into the toxicology of Spirolides have shown varied responses in different administration methods, highlighting the complexity of their toxicological profile and the need for continued research in this area (Munday et al., 2011).
5. Potential Therapeutic Applications
Some spirolides have shown potential therapeutic applications, such as in Alzheimer's disease research, where they have been observed to improve beta-amyloid and neuronal markers in model studies (Alonso et al., 2013).
properties
CAS RN |
170713-73-2 |
|---|---|
Product Name |
Spirolide D |
Molecular Formula |
C43H65NO7 |
Molecular Weight |
708 g/mol |
IUPAC Name |
5-[(10Z)-9,32-dihydroxy-6,10,13,19,20,32-hexamethyl-27-methylidene-33,34,35-trioxa-22-azahexacyclo[27.3.1.11,4.14,7.012,17.017,23]pentatriaconta-10,13,22-trien-14-yl]-3-methyloxolan-2-one |
InChI |
InChI=1S/C43H65NO7/c1-25-10-9-11-38-41(22-28(4)30(6)24-44-38)15-13-33(37-20-27(3)39(46)48-37)31(7)34(41)19-26(2)35(45)21-36-29(5)23-42(50-36)16-17-43(51-42)40(8,47)14-12-32(18-25)49-43/h19,27-30,32,34-37,45,47H,1,9-18,20-24H2,2-8H3/b26-19- |
InChI Key |
DCBUZOVCNASVLD-LGUFXXKBSA-N |
Isomeric SMILES |
CC1CC(OC1=O)C2=C(C3/C=C(/C(CC4C(CC5(O4)CCC6(O5)C(CCC(O6)CC(=C)CCCC7=NCC(C(CC37CC2)C)C)(C)O)C)O)\C)C |
SMILES |
CC1CC(OC1=O)C2=C(C3C=C(C(CC4C(CC5(O4)CCC6(O5)C(CCC(O6)CC(=C)CCCC7=NCC(C(CC37CC2)C)C)(C)O)C)O)C)C |
Canonical SMILES |
CC1CC(OC1=O)C2=C(C3C=C(C(CC4C(CC5(O4)CCC6(O5)C(CCC(O6)CC(=C)CCCC7=NCC(C(CC37CC2)C)C)(C)O)C)O)C)C |
synonyms |
spirolide D |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



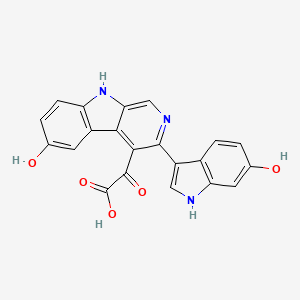
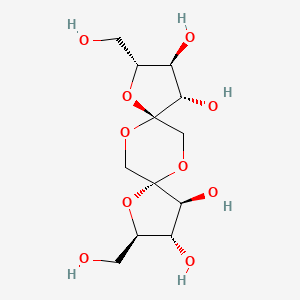
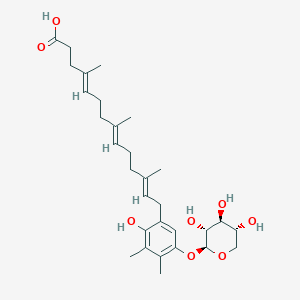
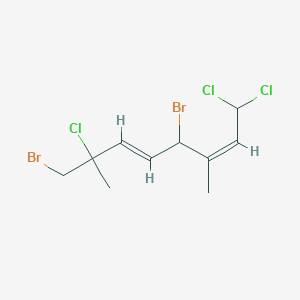
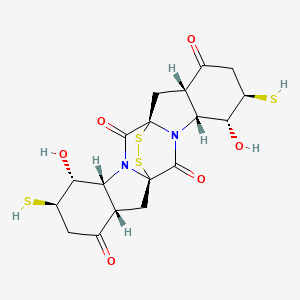
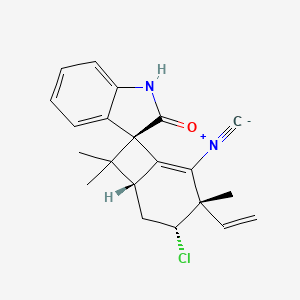
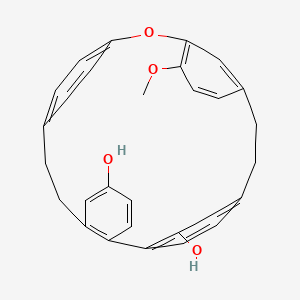
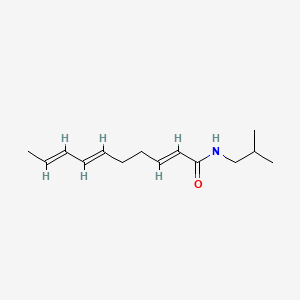
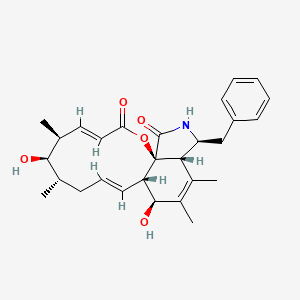
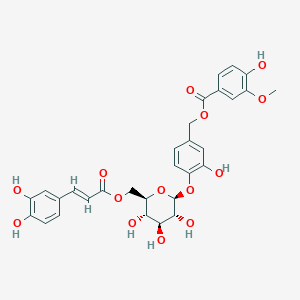
![2-[(1E,3R,4S,8R,9R,10R,11S,14S)-8-[(2S,3R,4S,5R,6R)-4-acetyloxy-3,5-dihydroxy-6-(2-methylbut-3-en-2-yloxymethyl)oxan-2-yl]oxy-4,9-dihydroxy-14-(methoxymethyl)-3,10-dimethyl-6-tricyclo[9.3.0.03,7]tetradeca-1,6-dienyl]propyl acetate](/img/structure/B1245570.png)
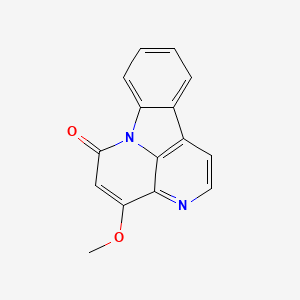
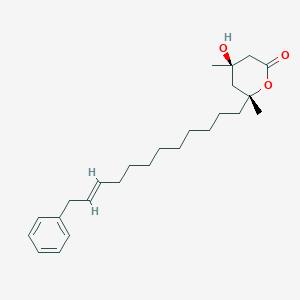
![7,15,19-Trihydroxy-17-methoxypentacyclo[10.7.1.02,11.03,8.016,20]icosa-1,3(8),4,6,12(20),13,15-heptaen-9-one](/img/structure/B1245578.png)